n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide
Description
N-(2-(1H-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide is a synthetic organic compound featuring a thiophene ring substituted with a bromine atom at the 3-position and a carboxamide group at the 2-position. The carboxamide moiety is further functionalized with a 2-(1H-imidazol-1-yl)ethyl chain, introducing a heteroaromatic imidazole group.
The bromine atom likely contributes to electrophilic reactivity or steric effects, while the imidazole group may participate in hydrogen bonding or metal coordination .
Properties
Molecular Formula |
C10H10BrN3OS |
|---|---|
Molecular Weight |
300.18 g/mol |
IUPAC Name |
3-bromo-N-(2-imidazol-1-ylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H10BrN3OS/c11-8-1-6-16-9(8)10(15)13-3-5-14-4-2-12-7-14/h1-2,4,6-7H,3,5H2,(H,13,15) |
InChI Key |
YDDLGVKELMWAGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)NCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of glyoxal and ammonia to form the imidazole ring, followed by subsequent reactions to introduce the bromothiophene and carboxamide functionalities .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize catalysts and specific reaction conditions to ensure efficient production. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The bromothiophene moiety can be reduced to form thiophene derivatives.
Substitution: The bromine atom in the bromothiophene can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent. The imidazole ring is known for its biological activity, and the presence of the bromothiophene moiety can enhance its efficacy .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also used in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The bromothiophene moiety can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share functional groups or synthetic pathways with the target molecule:
Key Observations :
- Heterocyclic Diversity : Replacing thiophene with benzothiophene (as in ) or cyclohexene (as in ) modifies aromaticity and steric bulk, impacting target selectivity.
- Synthetic Flexibility : Alkylation (e.g., NaH/DMF in ) and carbodiimide-mediated couplings (e.g., ) are common strategies for introducing imidazole or carboxamide groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
